14-Bromodaunorubicin
Description
Contextualization within Anthracycline Antibiotic Research
Anthracyclines are a class of cytostatic antibiotics originally isolated from Streptomyces bacteria. elsevier.esresearchgate.net Their history began in the 1950s with a concerted effort to discover anticancer compounds from microbial sources. chemeurope.com The first members of this family to be identified and used in clinical practice were daunorubicin (B1662515) and doxorubicin (B1662922), which have since become mainstays in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. elsevier.esresearchgate.netresearchgate.net The fundamental mechanism of action for these compounds involves intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. elsevier.esnih.gov This interference with cellular machinery leads to the arrest of cell growth and, ultimately, cell death. The remarkable success of these initial anthracyclines spurred extensive research into creating analogues, with the goal of improving their therapeutic index. It is estimated that over 2,000 analogues of doxorubicin have been developed and studied. chemeurope.com
Historical Perspective on Daunorubicin Derivatization Strategies
The journey of daunorubicin derivatization is a testament to the power of medicinal chemistry. Soon after its discovery, researchers at Farmitalia discovered that minor structural modifications could lead to significant changes in biological activity. chemeurope.com This led to the development of doxorubicin, a 14-hydroxylated version of daunorubicin, which exhibited a broader spectrum of activity, particularly against solid tumors. chemeurope.comnih.gov The success of doxorubicin established a clear precedent for the value of derivatization.
Subsequent research has explored a multitude of modifications to the anthracycline scaffold, targeting both the aglycone (the tetracyclic ring structure) and the daunosamine (B1196630) sugar moiety. researchgate.netnih.gov These strategies have included:
Modifications at the C-14 position: This has been a particularly fruitful area of research, leading to the development of key analogues.
Alterations of the daunosamine sugar: Changes to the amino group or other parts of the sugar have been explored to influence DNA binding and cellular uptake. nih.govusp.br
Glycosylation with different sugar units: The attachment of different or multiple sugar moieties has been investigated to create novel compounds with altered properties. researchgate.netnih.gov
Rationale for Bromination at the C-14 Position of Daunorubicin
The introduction of a bromine atom at the C-14 position of daunorubicin to create 14-Bromodaunorubicin is a deliberate and strategic chemical maneuver. This modification is not intended to produce a final drug product but rather to create a highly valuable intermediate for further synthesis.
The primary reason for creating this compound is the enhanced chemical reactivity it confers at the C-14 position. The bromine atom is an excellent leaving group, making the C-14 carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at this position. For example, benzoic acid ester derivatives of daunorubicin have been synthesized through the nucleophilic esterification of this compound. nih.govresearchgate.netresearchgate.net This reactivity is the cornerstone of its utility as a synthetic intermediate.
As a stable and reactive intermediate, this compound serves as a launching point for the synthesis of a diverse array of other anthracycline analogues. google.com The most prominent example is its role in the synthesis of doxorubicin, where the bromo group is displaced by a hydroxyl group. google.comuniversiteitleiden.nl Beyond this, it is a key component in the creation of novel derivatives with modified side chains, which can influence the compound's biological activity and pharmacokinetic profile. nih.govnih.govcapes.gov.br The ability to readily functionalize the C-14 position via the bromo intermediate has been instrumental in the exploration of the structure-activity relationships of anthracyclines.
Compound Information
| Compound Name | Chemical Formula | Molar Mass | Key Role |
| Daunorubicin | C₂₇H₂₉NO₁₀ | 527.52 g/mol | Parent anthracycline |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 g/mol | Key anthracycline analogue |
| This compound | C₂₇H₂₈BrNO₁₀ | 606.42 g/mol | Synthetic intermediate |
| Epirubicin | C₂₇H₂₉NO₁₁ | 543.52 g/mol | Doxorubicin analogue |
| Idarubicin (B193468) | C₂₆H₂₇NO₉ | 501.49 g/mol | Daunorubicin analogue |
| Mitoxantrone | C₂₂H₂₈N₄O₆ | 444.48 g/mol | Anthracycline-related compound |
| Aclarubicin | C₄₂H₅₃NO₁₅ | 811.86 g/mol | Anthracycline with a trisaccharide |
| Valrubicin | C₃₄H₃₈N₂O₁₃ | 682.67 g/mol | Doxorubicin derivative |
Synthesis Overview
The synthesis of this compound from Daunorubicin is a well-established chemical transformation. A general approach involves the reaction of daunorubicin hydrochloride with bromine. google.com To stabilize the intermediate, the reaction can be carried out under conditions that lead to the formation of a ketal at the C-13 position. google.comgoogle.com
| Starting Material | Reagent | Key Transformation | Product |
| Daunorubicin | Bromine (Br₂) | Bromination at C-14 | This compound |
| This compound | Sodium Formate | Nucleophilic Substitution | Doxorubicin (via a formyloxy intermediate) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRWYZDETCDVGB-TZSSRYMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215356 | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65026-79-1 | |
| Record name | 14-Bromodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Bromodaunorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Methodologies of 14 Bromodaunorubicin
Established Synthetic Routes to 14-Bromodaunorubicin from Daunorubicin (B1662515)
The conversion of daunorubicin to this compound is a critical step in the synthesis of doxorubicin (B1662922) and other analogues. Several methodologies have been developed to achieve this transformation, primarily involving the bromination of the C-14 methyl group of the aglycone.
Ketalization-Mediated Bromination and Subsequent Hydrolysis
To circumvent the challenges associated with direct bromination, a more refined strategy involves the protection of the C-13 ketone as a ketal prior to bromination. This ketalization-mediated approach enhances the stability of the molecule and can lead to improved yields and purity of the final product.
A notable example is the bromination of daunorubicin hydrochloride under conditions that promote the formation of a 13,13-dialkoxy ketal. google.com Specifically, the 13,13-diethoxy ketal of this compound has been highlighted for its advantageous properties, including low water solubility, which facilitates its isolation and purification on an industrial scale. google.com Furthermore, the diethoxy ketal is reported to be more readily and efficiently deketalized compared to its dimethoxy counterpart. google.com
The synthesis of the 14-bromo-daunorubicin 13,13-diethoxy ketal can be achieved by reacting daunorubicin hydrochloride in a mixture of absolute ethanol (B145695) and dioxane containing triethylorthoformate. The reaction is carried out in the presence of hydrogen bromide gas and bromine at a controlled temperature. google.com Following the bromination and simultaneous ketalization, the excess bromine is quenched.
The subsequent hydrolysis of the ketal to regenerate the C-13 ketone is a crucial step. This is typically achieved under acidic conditions. For example, the 14-bromo-daunorubicin 13,13-diethoxy ketal can be treated with an aqueous solution of oxalic acid at a pH of 1-2 to facilitate the removal of the ketal group. google.com
Functionalization of this compound as a Key Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of doxorubicin analogues. The bromine atom at the C-14 position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
Nucleophilic Displacement Reactions at C-14
Nucleophilic displacement of the C-14 bromine atom is the cornerstone of the functionalization of this compound. This reaction allows for the introduction of a variety of nucleophiles, leading to the synthesis of diverse anthracycline derivatives with potentially modified biological activities. The electrophilic nature of the C-14 carbon, bonded to the electron-withdrawing bromine atom, facilitates this substitution.
A significant application of nucleophilic displacement at C-14 of this compound is the formation of 14-O-esters. This is most notably employed in the synthesis of doxorubicin, where the bromine is replaced by a hydroxyl group. This transformation can be achieved indirectly through the formation and subsequent hydrolysis of a 14-O-ester intermediate.
Furthermore, the synthesis of other 14-O-esters has been reported. Benzoic acid ester derivatives of daunorubicin have been synthesized in good yields through the nucleophilic esterification of this compound with the potassium salt of the corresponding benzoic acid. researchgate.net This demonstrates the versatility of this compound as a precursor for a variety of ester derivatives.
The following table summarizes examples of 14-O-esters formed from this compound:
| Nucleophile (Carboxylate Source) | Resulting 14-O-Ester Intermediate | Final Product after Hydrolysis (if applicable) | Reference |
| Sodium formate | 14-Formyloxy daunorubicin | Doxorubicin | google.com |
| Alkali metal acetate | 14-Acetoxy daunorubicin | Doxorubicin | google.com |
| Oxalic acid | Doxorubicin 14-oxalate | Doxorubicin | google.com |
| Potassium salt of benzoic acid | 14-Benzoyloxy daunorubicin | Not Applicable | researchgate.net |
Synthesis of Thia Analogues
The synthesis of anthracycline analogues where a sulfur atom replaces a carbon atom in the tetracyclic ring system, known as thia analogues, has been explored to modulate biological activity. One notable approach involves the total synthesis of a D-ring thiophene (B33073) analogue of daunomycinone, the aglycone of daunorubicin. nih.gov This strategy does not start from this compound but rather builds the thia-anthracycline core from scratch.
The process commences with the preparation of a key anhydride (B1165640), 2-acetoxy-[2-carboxy-5-(trimethylsilyl)thiophen-3-yl]acetic acid anhydride. nih.gov This thiophene-based precursor undergoes a base-induced cycloaddition reaction with a chloroquinone acetal (B89532) to regioselectively form the tetracyclic anthracyclinone skeleton containing a thiophene D-ring. nih.gov Subsequent chemical transformations convert this cycloadduct into the final D-ring thiophene analogue of daunomycin. nih.gov This multi-step total synthesis highlights a method for creating thia-anthracyclines, which could theoretically be glycosylated to produce the full thia-daunorubicin analogue structure.
Incorporation of Reporter or Targeting Moieties
The C-14 position of anthracyclines is a prime site for chemical modification to attach reporter molecules or targeting moieties, such as peptides and antibodies, to create advanced drug delivery systems. nih.govsinobiological.com this compound is the quintessential starting material for these conjugations due to the high reactivity of its bromoacetyl group toward nucleophiles.
This strategy is central to the development of Antibody-Drug Conjugates (ADCs), which combine the potent cytotoxicity of a drug with the specific targeting of a monoclonal antibody. sinobiological.com The antibody directs the conjugate to cancer cells expressing a specific surface antigen, after which the ADC is internalized, and the cytotoxic payload is released, minimizing damage to healthy tissues. sinobiological.com
A specific example involves the conjugation of Doxorubicin to a cell-penetrating cyclic peptide, [(WR)₈WKβA]. nih.gov The synthesis begins by reacting N-Fmoc-protected Doxorubicin with glutaric anhydride to form an ester at the C-14 hydroxyl, leaving a free carboxylic acid. This Doxorubicin derivative, which is itself prepared from this compound, is then coupled to the free amino group on the lysine (B10760008) residue of the peptide using coupling agents like PyBOP and HOBt. nih.gov This method demonstrates how the C-14 position, accessed via this compound, serves as a versatile anchor point for attaching complex targeting ligands.
Reductive Alkylation Strategies
While direct reductive alkylation is a common strategy to modify the 3'-amino group of the daunosamine (B1196630) sugar in anthracyclines, the term can also describe the alkylating potential of the this compound molecule itself. universiteitleiden.nl The C-14 carbon is highly electrophilic, making this compound a potent alkylating agent for various nucleophilic biomolecules. This reactivity is fundamental to its mechanism of action and its use in synthesizing derivatives. The reaction involves the nucleophilic attack on the C-14 methylene (B1212753) carbon, displacing the bromide ion. This alkylation does not typically require reductive conditions; the term may be used more broadly in some contexts to describe the covalent modification of cellular components.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a powerful tool for the regioselective modification of complex molecules like anthracyclines, often providing high yields and avoiding the need for extensive protecting group chemistry. google.com Lipases, in particular, have been successfully employed for the selective 14-O-acylation of Doxorubicin in organic solvents. google.commdpi.com This process is highly relevant to this compound, as the hydrolysis of the C-14 bromine to a hydroxyl group provides the Doxorubicin substrate for the enzyme. google.com
The enzymatic acylation specifically targets the primary C-14 hydroxyl group, leaving other hydroxyls and the 3'-amino group untouched, a significant advantage over many chemical methods. google.com A variety of lipases and acyl donors have been screened to optimize this transformation.
This approach allows for the efficient synthesis of Doxorubicin-14-O-esters, such as Valrubicin (N-trifluoroacetyl Doxorubicin-14-valerate), which have clinical applications. google.com
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound, like all anthracyclines, is a significant stereochemical challenge. The molecule contains multiple chiral centers, both in the tetracyclic aglycone (daunomycinone) and the daunosamine sugar moiety. The precise stereochemistry is crucial for its biological activity.
Key stereochemical aspects include:
Aglycone Stereocenters: During the total synthesis of the aglycone, control over the stereochemistry at positions C-7 and C-9 is paramount. The C-7 hydroxyl group, which bears the glycosidic linkage, and the C-9 hydroxyl group must have the correct relative and absolute configurations. usp.br
Glycosylation: The formation of the glycosidic bond between the daunosamine sugar and the C-7 hydroxyl of the aglycone is one of the most critical steps. The reaction must be highly stereoselective to yield the desired α-anomer, as the β-anomer is typically inactive. usp.brthieme-connect.de Achieving this α-selectivity often involves the use of specific glycosyl donors (e.g., thioglycosides, imidates, or glycals), protecting groups on the sugar, and carefully chosen promoters or catalysts (e.g., TMSOTf, HgO/HgBr₂, Gold(I) complexes). universiteitleiden.nlusp.br
Sugar Moiety: The daunosamine sugar itself has several chiral centers. Its synthesis must be enantioselective, often starting from chiral precursors like L-rhamnose or L-fucose to ensure the correct stereochemistry is established. universiteitleiden.nl
The lack of a participating group at the C-2 position of 2-deoxysugars like daunosamine makes the stereocontrolled synthesis of the β-glycosidic linkage particularly difficult, though methods are continuously being developed to address this challenge in carbohydrate chemistry. frontiersin.org For anthracyclines, however, the α-linkage is the biologically relevant one, and strategies are optimized to favor its formation. universiteitleiden.nlusp.br
Molecular and Cellular Mechanisms of Action of 14 Bromodaunorubicin and Its Derivatives
DNA Intercalation Dynamics and Energetics
The primary mechanism by which 14-bromodaunorubicin is understood to exert its biological activity is through its insertion into the DNA structure. ontosight.ai This process is governed by specific chemical and physical interactions between the drug molecule and the DNA helix.
As a member of the anthracycline family, this compound's planar tetracyclic ring system allows it to slide between the stacked base pairs of the DNA double helix. dokumen.pubmdpi.com This intercalation process is a hallmark of anthracyclines and is a critical step in their mechanism of action. dokumen.pub The molecule orients itself parallel to the base pairs, leading to a distortion of the regular DNA structure. mdpi.com This insertion causes an unwinding of the DNA helix at the site of binding.
The stability of the drug-DNA complex is maintained by several non-covalent interactions. These include van der Waals forces between the aromatic rings of the anthracycline and the DNA bases, as well as hydrogen bonds. news-medical.net The amino sugar moiety of the molecule, which is a common feature of anthracyclines, extends into the minor groove of the DNA, providing additional binding affinity and specificity. While specific thermodynamic and kinetic data for this compound's binding are not extensively detailed in the provided literature, the binding constants of similar intercalating agents have been determined, suggesting a high affinity for DNA. For instance, certain benzothienoindole and benzofuroindole intercalators exhibit binding constants in the range of 10^5 M⁻¹. mdpi.com
The interaction of anthracyclines with DNA is a complex process that inhibits DNA replication and the action of DNA and RNA polymerases. dokumen.pub Molecular modeling studies of related anthracyclines like doxorubicin (B1662922) show that the drug inserts into the double helix between base pairs, a process stabilized by factors including potential electron transfer mechanisms. nih.gov
The intercalation of this compound into the DNA double helix directly affects the molecule's topology. csic.es DNA in cells is typically maintained in a supercoiled state, and this topology is crucial for processes like replication, transcription, and recombination. nih.gov The insertion of an intercalating agent between base pairs causes a local unwinding of the double helix, which reduces the helical twist.
This unwinding introduces topological stress into the DNA molecule. In a constrained topological domain, such as a circular plasmid or a loop of chromosomal DNA, this unwinding results in compensatory changes in supercoiling. csic.esembopress.org Specifically, the unwinding induced by intercalation leads to the introduction of negative supercoils or the relaxation of existing positive supercoils. csic.es The progression of cellular machinery like DNA polymerase during replication generates positive superhelical stress ahead of the replication fork. csic.es By altering the local and global DNA topology, intercalators like this compound can interfere with the proper functioning of this machinery and the enzymes that regulate DNA supercoiling, namely topoisomerases. csic.esnih.gov The ability of DNA-binding proteins to recognize their target sites can also be influenced by the topological state of the DNA, suggesting that the changes induced by this compound could have far-reaching consequences on DNA-protein interactions. embopress.org
Topoisomerase Inhibition Properties and Consequences
Beyond the physical blockage of DNA processes through intercalation, this compound and its parent compounds are potent inhibitors of DNA topoisomerases. ontosight.aidokumen.pub These enzymes are essential for resolving topological problems that arise during DNA replication, transcription, and chromosome segregation. researchgate.net There are two main classes of topoisomerase inhibitors: catalytic inhibitors, which prevent the enzyme from carrying out its function, and poisons, which trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks. researchgate.netresearchtrends.netunivie.ac.at
While topoisomerase II is the primary target for anthracyclines, some DNA-binding agents can also modulate the activity of topoisomerase I. This enzyme functions by creating transient single-strand breaks in DNA to relax supercoiling. nih.gov Intercalating agents like actinomycin (B1170597) D have been shown to stabilize the covalent complex between topoisomerase I and DNA. nih.gov This stabilization extends the half-life of the nicked intermediate in the enzyme's reaction cycle. nih.gov Although direct studies on this compound's effect on topoisomerase I are limited, the mechanism of action of other intercalators suggests a potential for interaction. The trapping of topoisomerase I on the DNA can lead to collisions with the replication machinery, converting the transient single-strand breaks into permanent, cytotoxic double-strand breaks.
The principal enzymatic target of this compound and other anthracyclines is topoisomerase II. ontosight.aimdpi.com These drugs are classified as topoisomerase II poisons. researchgate.netmdpi.com Instead of merely preventing the enzyme from working (catalytic inhibition), they trap a key intermediate in the enzyme's catalytic cycle. dokumen.pubmdpi.com Topoisomerase II acts by creating a transient double-strand break in one DNA segment (the G-segment) to allow another DNA segment (the T-segment) to pass through, after which it re-ligates the break. researchtrends.net Anthracyclines interfere with the re-ligation step of this process. researchgate.net
The consequence of this inhibition is the accumulation of topoisomerase II-DNA cleavage complexes, which are highly toxic to the cell. mdpi.comunc.edu These stabilized complexes represent latent DNA double-strand breaks. If not repaired, their collision with advancing replication or transcription forks can render the breaks irreversible, triggering downstream events such as cell cycle arrest and apoptosis. mdpi.com Studies on derivatives of daunorubicin (B1662515) have shown that their cytotoxic activity correlates with their ability to induce topoisomerase II-mediated DNA damage. researchgate.net
The defining action of this compound as a topoisomerase II poison is the stabilization of the covalent enzyme-DNA complex, often referred to as the cleavage complex. dokumen.pubmdpi.com In this intermediate state, the topoisomerase II enzyme is covalently bonded to the 5'-phosphate ends of the cleaved DNA. unc.edu Anthracyclines are thought to bind to both the DNA and the enzyme at the site of cleavage, creating a ternary drug-enzyme-DNA complex that prevents the re-ligation of the DNA strands. mdpi.comresearchgate.net
This stabilization converts the essential topoisomerase II enzyme into a cellular toxin that generates DNA lesions. unc.edu The accumulation of these covalent complexes is a critical initiating event for the drug's cytotoxic effect. mdpi.comresearchgate.net Research has demonstrated that the anticancer activity of various daunorubicin derivatives is directly linked to their capacity to generate these covalent topo-DNA complexes. researchgate.net For example, derivatives with certain sugar moieties showed significantly higher anticancer activity, which correlated with increased formation of the covalent complex. researchgate.net
Data Tables
Table 1: Comparative Activity of Daunorubicin Derivatives This table illustrates the impact of modifications to the sugar moiety of daunorubicin on its biological activity, as observed in leukemia K562 and colon cancer SW620 cells. The data highlights the correlation between anticancer activity and the ability to poison topoisomerase II.
| Compound Group | Key Structural Feature | Relative Anticancer Activity | Relative Topoisomerase II Poisoning |
| Group A | Terminal 2,6-dideoxy sugars | 30- to 60-fold higher than Groups C & D | Higher than Groups C & D |
| Group B | Alpha-linkage between sugar units | 35-fold higher than beta-linkage counterparts | Higher than beta-linkage counterparts |
| Group C | 2-deoxy sugar | Baseline | Lower than Groups A & B |
| Group D | 6-deoxy sugar | Baseline | Lower than Groups A & B |
| Data derived from studies on various daunorubicin derivatives. researchgate.net |
Topoisomerase II Poisoning and Catalytic Inhibition
Induction of DNA Strand Breaks
This compound, a derivative of the anthracycline antibiotic daunorubicin, exerts its cytotoxic effects in part through the induction of DNA strand breaks. biosynth.comlookchem.com This mechanism is a hallmark of many anthracyclines and is critical to their anti-neoplastic activity. The interaction of this compound with DNA involves intercalation into the DNA strands. This process, where the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix, directly inhibits the function of topoisomerase II. biosynth.com Topoisomerase II is a vital enzyme that manages DNA topology by creating transient double-stranded breaks to allow for strand passage, and then religating the breaks. By stabilizing the complex between topoisomerase II and DNA, this compound prevents the re-ligation of these breaks, leading to the accumulation of both single and double-stranded DNA breaks. lookchem.combiosynth.com
Research has demonstrated that the efficiency of DNA cleavage is a significant factor in the biological activity of anthracycline derivatives. researchgate.net Studies comparing various anthracyclines have shown a correlation between their binding affinity to DNA and their ability to inhibit DNA synthesis. nih.gov The induction of these DNA lesions disrupts essential cellular processes such as replication and transcription, ultimately triggering apoptotic pathways and cell death. biosynth.com
Mechanisms of Reactive Oxygen Species Generation
The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the cellular toxicity of this compound. This process is largely driven by the quinone moiety present in the anthracycline structure.
This compound can participate in redox cycling, a process that generates a significant amount of ROS. nih.gov In this pathway, the quinone group of the molecule undergoes a one-electron reduction, often catalyzed by cellular reductases such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical can then react with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂•⁻). nih.gov This cycle can repeat, leading to a continuous production of superoxide radicals and a substantial consumption of cellular reducing equivalents like NADPH. nih.gov The one-electron reduction potential of the compound is a key determinant of the rate of its reduction and subsequent reaction with oxygen. nih.gov
The excessive production of superoxide anions and other ROS through redox cycling overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.govresearchgate.net Superoxide anions can be converted to other reactive species, such as hydrogen peroxide (H₂O₂) by superoxide dismutase, and the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of metal ions like iron. mdpi.com These ROS can inflict widespread damage to cellular macromolecules. researchgate.nettaylorfrancis.com This includes lipid peroxidation, which damages cell membranes, as well as modifications to proteins and DNA. researchgate.nettaylorfrancis.com The accumulation of oxidative damage disrupts cellular homeostasis, impairs the function of critical biomolecules and organelles, and can ultimately trigger cell death pathways. nih.gov
Impact on Gene Transcription and DNA Replication Processes
The intercalation of this compound into the DNA helix and the induction of DNA strand breaks have a profound impact on both gene transcription and DNA replication. The physical presence of the drug molecule between DNA base pairs creates a structural distortion that can impede the progression of RNA polymerase during transcription and DNA polymerase during replication. nih.govwikipedia.org
The inhibition of topoisomerase II is particularly detrimental to these processes. During replication, topoisomerase II is essential for relieving the torsional stress that builds up ahead of the replication fork as the DNA unwinds. wikipedia.org By trapping the enzyme in its cleavage complex, this compound prevents this necessary relaxation of DNA supercoils, leading to replication fork stalling and the cessation of DNA synthesis. wikipedia.orgmdpi.com Similarly, transcription also generates topological challenges that are resolved by topoisomerase II, and its inhibition can lead to the arrest of gene expression. The ability of anthracyclines to inhibit DNA synthesis has been shown to correlate with their DNA binding affinity. nih.gov
Cellular Uptake and Intracellular Trafficking Mechanisms
The entry of this compound into cells and its subsequent movement to its sites of action are critical for its biological activity. Like other small molecule drugs, its uptake can be influenced by its physicochemical properties and involves various cellular transport mechanisms.
Endocytosis is a key process by which cells internalize extracellular materials, and it represents a major route for the uptake of drug molecules, including anthracycline derivatives. researchgate.netresearchgate.net This process can be broadly categorized into several distinct pathways.
Clathrin-mediated endocytosis (CME) is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane. mdpi.comberkeley.edu These pits invaginate and pinch off to form vesicles that transport their cargo into the cell. berkeley.edu This process is regulated by a large number of proteins, including adaptor proteins that select cargo for internalization. mdpi.com For many drug delivery systems, CME is a primary route of entry. biorxiv.org
Caveolin-mediated endocytosis (CvME) involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are stabilized by caveolin proteins. nih.govnih.gov This pathway is often associated with the uptake of specific molecules and the regulation of signal transduction. nih.govnih.gov Some nanoparticles and drug carriers have been shown to utilize this pathway for cellular entry. researchgate.net The internalization process via caveolae is dependent on the GTPase dynamin for vesicle fission from the plasma membrane. nih.gov
Macropinocytosis is a non-selective, actin-driven process where large, irregular vesicles called macropinosomes are formed from membrane ruffles. thno.orgfrontiersin.org This allows the cell to engulf large amounts of extracellular fluid and its solutes. frontiersin.orgebi.ac.uk This pathway can be stimulated by growth factors and is a significant entry route for some nanoparticles and larger drug delivery systems. thno.orgfrontiersin.org
The specific endocytic pathway utilized for the uptake of this compound can be influenced by its formulation, for instance, if it is encapsulated in liposomes or conjugated to a carrier molecule. nih.govnih.gov After internalization via these endocytic vesicles, the drug must then be trafficked to its ultimate destinations within the cell, primarily the nucleus and mitochondria, to exert its effects. This intracellular trafficking involves movement through various endosomal compartments. nih.govfrontiersin.org
Direct Translocation Mechanisms
The entry of anthracyclines, including this compound, into cells is a critical step for their cytotoxic activity. The primary mechanism for the cellular uptake of many anthracyclines is believed to be passive diffusion across the plasma membrane. nih.govwikipedia.org This process does not require cellular energy and is driven by the concentration gradient of the drug across the cell membrane. nih.govekac.in The ability of a molecule to passively diffuse across the lipid bilayer is heavily influenced by its physicochemical properties, particularly its lipophilicity. nih.gov
This compound, a derivative of daunorubicin, possesses increased lipophilicity due to the presence of the bromine atom. This enhanced lipophilic character is expected to facilitate its passage through the hydrophobic core of the cell membrane. researchgate.net Studies on related anthracyclines have shown a direct correlation between lipophilicity and the rate of cellular uptake. nih.govresearchgate.net For instance, the anthracycline idarubicin (B193468), which is more lipophilic than its parent compound daunorubicin, demonstrates a significantly higher rate of intracellular accumulation. researchgate.net This suggests that this compound likely enters cells efficiently via passive diffusion.
While passive diffusion is a major route of entry, the uptake of some anthracycline derivatives can also be influenced by active transport processes. rsc.org For example, temperature-dependent uptake studies of certain rhenium(I) tricarbonyl complexes, which share the characteristic of being lipophilic cations, indicate the involvement of energy-dependent active transport pathways. rsc.org However, for this compound itself, direct evidence for the involvement of active transport in its translocation is not extensively documented in the available literature.
The general mechanism of passive diffusion involves the dissolution of the molecule within the phospholipid bilayer, its movement across the membrane, and subsequent release into the cytoplasm. nih.gov The amphipathic nature of anthracyclines allows them to interact with both the lipid and aqueous environments, facilitating this translocation process.
Table 1: Factors Influencing the Direct Translocation of Anthracyclines
| Factor | Description | Relevance to this compound |
| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. Higher lipophilicity generally leads to faster diffusion across the cell membrane. | The bromine substitution increases its lipophilicity compared to daunorubicin, likely enhancing its rate of passive diffusion. researchgate.net |
| Concentration Gradient | The difference in the concentration of a substance between two areas. Passive diffusion occurs down the concentration gradient. | The net influx of this compound will continue as long as its intracellular concentration is lower than the extracellular concentration. nih.gov |
| Molecular Size | Smaller molecules generally diffuse more readily across the cell membrane. | As a relatively small molecule, this compound is capable of diffusing across the plasma membrane. nih.gov |
| Charge | The electrical charge of a molecule can influence its interaction with the charged surface of the cell membrane and its passage through the hydrophobic core. | While anthracyclines are charged at physiological pH, their overall structure allows for membrane permeation. |
Subcellular Localization
Upon entering the cell, the subcellular distribution of an anthracycline is a key determinant of its mechanism of action and cytotoxic effects. For this compound and its related compounds, the primary site of action is the cell nucleus, where they interact with DNA and associated enzymes.
Following translocation across the plasma membrane, this compound is initially found in the cytoplasm. However, it rapidly accumulates in the nucleus. This nuclear localization is a hallmark of many anthracyclines and is essential for their anticancer activity, which is largely attributed to the intercalation into DNA and the inhibition of topoisomerase II.
The precise dynamics of nuclear import for this compound are not fully elucidated, but it is likely to involve passive diffusion through the nuclear pore complexes for smaller molecules, or potentially active transport mechanisms for larger derivatives. nih.gov The nuclear envelope, much like the plasma membrane, presents a barrier that must be overcome. For some proteins, specific nuclear localization signals (NLS) are required for their transport into the nucleus. nih.gov While this compound itself is a small molecule, its derivatives can be much larger, and their nuclear import may be governed by different rules.
Once inside the nucleus, derivatives of daunorubicin have been observed to accumulate in subnuclear structures, including the nucleolus. mdpi.comubc.ca The affinity of these compounds for DNA drives their concentration in the nucleus, leading to the high nuclear-to-cytoplasmic concentration ratios observed for many anthracyclines.
It is also worth noting that the subcellular localization can be intentionally manipulated through the design of derivatives. For instance, conjugation of this compound to specific moieties can alter its distribution within the cell to either enhance nuclear uptake or to target other organelles.
Table 2: Subcellular Distribution of Anthracycline Derivatives
| Cellular Compartment | Role in Localization and Action |
| Plasma Membrane | The initial barrier that is crossed, primarily via passive diffusion. nih.govwikipedia.org |
| Cytoplasm | The initial compartment following cellular entry, through which the drug transits. nih.gov |
| Nucleus | The primary site of accumulation and action, where the drug intercalates with DNA and inhibits topoisomerase II. nih.gov |
| Nucleolus | A subnuclear structure where some anthracycline derivatives have been found to localize. mdpi.comubc.ca |
| Mitochondria | While the nucleus is the primary target, some studies on anthracyclines suggest potential interactions with mitochondrial components, which may contribute to certain side effects. |
Structure Activity Relationship Sar Studies of 14 Bromodaunorubicin Analogues
Influence of C-14 Substitutions on Biological Activity
The C-14 position of the anthracycline scaffold has been a focal point for synthetic modifications. researchgate.net The introduction of various substituents at this site significantly impacts the biological profile of the resulting compounds.
Hydroxyl Group Introduction (e.g., Doxorubicin (B1662922) Analogs)
The conversion of daunorubicin (B1662515) to doxorubicin, a widely used chemotherapeutic agent, involves the introduction of a hydroxyl group at the C-14 position. hilarispublisher.com This is often achieved through a process that includes the bromination of daunorubicin at C-14 to form 14-bromodaunorubicin, followed by the displacement of the bromine with a hydroxide. hilarispublisher.com This seemingly minor structural change from a methyl ketone in daunorubicin to a primary alcohol in doxorubicin leads to a broader spectrum of antitumor activity. hilarispublisher.com Doxorubicin is effective against a range of solid tumors, including breast and lung cancer, while daunorubicin is primarily used for leukemias. hilarispublisher.com The C-14 hydroxyl group is believed to contribute to the molecule's interaction with cellular targets and influence its metabolic fate.
Thia Substitutions
The replacement of the C-14 hydroxyl group with sulfur-containing moieties has been explored to create novel adriamycin (doxorubicin) analogues. The condensation of this compound with thiols results in the formation of 14-thia analogues. nih.gov For instance, reaction with α,ω-alkanedithiols has yielded bis(thiaadriamycin) analogues, which are designed as potential difunctional intercalating agents. nih.gov Some of these 14-thiaadriamycin analogues, which retain the unsubstituted amino group on the daunosamine (B1196630) sugar, have demonstrated DNA-binding properties comparable to adriamycin. nih.gov Notably, certain compounds from this class, such as 14-(carbethoxymethyl)-14-thiaadriamycin, have shown activity against murine L1210 leukemia in vivo. nih.gov
Glycosidic Linkage Modifications
The sugar moiety attached at the C-7 position via a glycosidic bond is crucial for the biological activity of anthracyclines. hilarispublisher.comacs.org Modifications to this part of the molecule, in conjunction with changes at C-14, can significantly alter the drug's properties. The length and composition of the sugar chain can influence DNA binding affinity. acs.org For example, an increase in the length of the oligosaccharide chain in some natural anthracycline series has been correlated with increased DNA-binding affinity. acs.org However, this does not always directly translate to enhanced antitumor potency. acs.org
The type of glycosidic bond, whether α or β configuration, is also a critical determinant of biological activity, with β-configured polysaccharides generally considered to be more active. frontiersin.org The N-glycosidic bond, which links the daunosamine sugar to the aglycone in this compound and its derivatives, is susceptible to enzymatic cleavage, a factor that can influence the drug's mechanism of action and potential for resistance. wikipedia.org
Acyl and Ester Derivatives
Esterification at the C-14 position of doxorubicin, often synthesized from this compound, has been a strategy to create prodrugs or analogues with altered pharmacological profiles. researchgate.net A variety of 14-O-acyl derivatives of adriamycin have been synthesized and evaluated. nih.gov The rationale behind these modifications is often to improve properties like lipophilicity, which can affect cellular uptake and tissue distribution. acs.org
Thioester analogues of adriamycin have also been prepared by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with various thioacids. nih.gov While some of the adriamycin 14-thio esters showed significant in vivo antitumor activity, their N-(trifluoroacetyl) counterparts were surprisingly inactive. nih.gov This highlights the complex interplay between modifications at different sites of the molecule.
| Derivative Type | Example Compound | Key Findings |
| Hydroxyl | Doxorubicin | Broader antitumor spectrum compared to daunorubicin. hilarispublisher.com |
| Thia | 14-(Carbethoxymethyl)-14-thiaadriamycin | Active against murine L1210 leukemia in vivo. nih.gov |
| Glycosidic | Disaccharide analogues | Length of sugar chain can influence DNA binding. acs.org |
| Acyl/Ester | Adriamycin 14-thioacetate | Significant in vivo anti-P388 activity. nih.gov |
Correlation between Chemical Structure and DNA Binding Affinity
The primary mechanism of action for many anthracyclines is their ability to intercalate into DNA, a process that is heavily influenced by the molecule's three-dimensional structure. hilarispublisher.com The planar tetracyclic ring system of the aglycone is the intercalating moiety, while the daunosamine sugar resides in the minor groove of the DNA helix, further stabilizing the complex. hilarispublisher.com
Several structural features of this compound analogues are critical for high-affinity DNA binding:
The Aglycone: The planarity of the four-ring system is essential for effective intercalation between DNA base pairs.
The Amino Sugar: The daunosamine sugar and its amino group play a significant role in the stability of the DNA-drug complex. hilarispublisher.com Compounds lacking this sugar moiety generally show a reduced ability to inhibit topoisomerase II. hilarispublisher.com
C-14 Substituents: While substitutions at C-14 can modulate biological activity, they can also impact DNA binding. Some 14-thiaadriamycin analogues have been shown to retain DNA-binding properties equivalent to adriamycin. nih.gov
Modulation of Topoisomerase Inhibition by Structural Modifications
Topoisomerases are essential enzymes that regulate DNA topology and are a key target for anthracycline anticancer drugs. mdpi.com These drugs act as topoisomerase "poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which ultimately leads to DNA strand breaks and cell death. nih.gov
Structural modifications to this compound analogues can significantly modulate their ability to inhibit topoisomerase enzymes:
Glycosidic Modifications: Introduction of substituents with hydroxyl groups into the amino group of the daunosamine sugar has been shown to increase the ability of some anthracyclines to inhibit topoisomerase I. acs.orgresearchgate.net This suggests that modifications distant from the primary site of DNA intercalation can still have a profound effect on the drug's interaction with its enzymatic target.
| Modification Site | Effect on Topoisomerase Inhibition |
| C-14 | Can require metabolic activation (e.g., esterolysis) to interact with topoisomerase II. nih.gov |
| Daunosamine Sugar | Introduction of hydroxyl-containing substituents can increase topoisomerase I inhibition. acs.orgresearchgate.net |
Preclinical Efficacy and Mechanistic Investigations in Experimental Models
In Vitro Cytotoxicity Evaluation in Cell Line Panels
The in vitro cytotoxicity of 14-Bromodaunorubicin has been a primary focus of preclinical research, with studies employing a variety of cancer cell lines to determine its effectiveness and mechanism of action at the cellular level.
The cytotoxic effect of this compound is directly related to its concentration. unito.it Studies have shown that as the concentration of the compound increases, there is a corresponding decrease in cell viability. For instance, at higher concentrations, an inhibition of cell growth between 70% and 90% has been observed. unito.it This dose-dependent response has been noted across various cancer cell lines. The potency of the drug is often quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cells. The time of exposure to the drug is also a critical factor, with longer exposure times generally leading to increased cytotoxicity. nih.gov The relationship between concentration, exposure time, and cell growth inhibition is a key aspect of understanding the compound's in vitro efficacy. nih.gov
The cytotoxic effects of this compound and its derivatives have been evaluated in a range of cancer cell lines, including those for leukemia, ovarian cancer, and colon cancer. nih.govmdpi.comnih.gov For example, derivatives of this compound have been tested against murine leukemia L1210/0 cells. acs.org Furthermore, the cytotoxic and colony-forming abilities of doxorubicin (B1662922) derivatives, which can be synthesized from this compound, have been examined in human ovarian cancer cell lines, including both wild-type and doxorubicin-resistant strains. mdpi.commdanderson.org
Below is an interactive table summarizing the concentration-dependent effects of related compounds on different cell lines.
The progression of cells through the cell cycle, a series of events leading to cell division and duplication, is a tightly regulated process. nih.gov Many anticancer agents exert their effects by disrupting this cycle, leading to cell cycle arrest and, ultimately, cell death. The cell cycle is composed of four main phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). nih.gov
Analysis of the effects of anthracyclines like daunorubicin (B1662515), a close structural analog of this compound, on the cell cycle has revealed significant perturbations. For example, daunorubicin has been shown to cause cell cycle arrest in acute lymphoblastic leukemia (ALL) cell lines. nih.gov Following treatment, an accumulation of cells in the G2/M phase of the cell cycle is often observed. nih.gov This arrest prevents the cells from proceeding to mitosis, thereby inhibiting proliferation. The specific phase of arrest and its duration can vary depending on the cell line and the concentration of the drug. nih.gov Techniques such as flow cytometry using DNA-binding dyes like propidium (B1200493) iodide are commonly employed to analyze the distribution of cells in the different phases of the cell cycle. nih.govbdbiosciences.com
Apoptosis, or programmed cell death, is a crucial mechanism by which multicellular organisms eliminate unwanted or damaged cells. wikipedia.org It is characterized by a series of biochemical events that lead to distinct morphological changes, including cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. wikipedia.org Many chemotherapeutic agents, including anthracyclines, induce apoptosis in cancer cells. dokumen.pub
The induction of apoptosis by this compound and its derivatives is a key aspect of their anticancer activity. unito.it Studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines. unito.itmdpi.com The process of apoptosis is often mediated by a family of proteases called caspases. mdpi.com Activation of initiator caspases leads to a cascade that activates executioner caspases, which then dismantle the cell. wikipedia.org The ability of doxorubicin derivatives to induce apoptosis has been confirmed by analyzing annexin-V staining and the activation of caspase-3. mdpi.com The induction of apoptosis can be influenced by the expression of pro- and anti-apoptotic proteins. nih.gov
In Vivo Efficacy Studies in Non-Human Animal Models (e.g., Murine Leukemia, Tumor Xenografts)
To complement in vitro findings, the antitumor efficacy of this compound and its derivatives has been evaluated in various non-human animal models. These in vivo studies are critical for assessing the therapeutic potential of a compound in a more complex biological system.
Murine leukemia models and tumor xenografts are commonly used experimental systems to evaluate the in vivo efficacy of anticancer agents. mdpi.comnih.govoncotarget.com In these models, human or animal cancer cells are implanted into immunodeficient mice, leading to the development of tumors. dovepress.complos.org The effect of the drug on tumor growth can then be assessed.
Studies have shown that derivatives of this compound can significantly inhibit tumor growth in these models. For example, conjugates of daunorubicin have demonstrated significant tumor growth inhibition in orthotopic models of colorectal and breast carcinoma. nih.gov Similarly, solid lipid nanoparticles loaded with a doxorubicin derivative, which can be synthesized from this compound, have shown promise in overcoming multidrug resistance in a murine leukemia mouse model. mdpi.commdanderson.org The efficacy of these compounds is often evaluated by measuring tumor volume over time and comparing it to untreated control groups. biocytogen.comresearchgate.net
Below is an interactive table summarizing the anti-tumorigenic effects in various animal models.
The administration of this compound and its derivatives can lead to changes in the expression of various molecular markers within the tumor microenvironment. strube.netwipo.int These markers can provide insights into the drug's mechanism of action and its effects on tumor biology. For instance, changes in the expression of proteins involved in cell proliferation, apoptosis, and angiogenesis can be monitored. nih.govamazonaws.com
Immunohistochemistry is a common technique used to analyze the expression of these markers in tumor tissues. amazonaws.com For example, studies have looked at the modulation of markers related to apoptosis and cell proliferation in tumor xenografts following treatment. nih.gov The analysis of these molecular markers helps to build a more complete picture of the drug's in vivo activity and can aid in the identification of potential biomarkers for predicting treatment response.
Comparative Analysis with Parent Compounds and Other Anthracyclines in Preclinical Settings
This compound is a key synthetic intermediate derived from the parent anthracycline, daunorubicin. nih.gov Its primary significance in preclinical research lies not in its direct cytotoxic activity, but in its role as a precursor for creating a wide array of other anthracycline analogues, including the vital anticancer drug doxorubicin (Adriamycin). nih.govresearchgate.net Preclinical investigations generally indicate that 14-halogen derivatives of daunorubicin are less biologically active than their parent antibiotics. researchgate.net The comparative efficacy of this compound is therefore best understood through the analysis of the derivatives it helps create, which have been evaluated against parent compounds like daunorubicin and other anthracyclines in various experimental models.
Detailed Research Findings
Research has focused on using this compound to synthesize new compounds with potentially improved therapeutic profiles. These studies provide a basis for comparing the potential of this chemical scaffold against established drugs.
One notable area of investigation involves the creation of macromolecular drug conjugates. For instance, this compound was used in a nucleophilic substitution reaction to bind daunorubicin to poly-L-aspartic acid. nih.gov The resulting conjugate was compared with free daunorubicin and doxorubicin in several preclinical models. In vitro, the polymeric derivative exhibited lower cytotoxicity against HeLa cells compared to free daunorubicin. nih.gov However, in vivo studies revealed a different outcome, where the conjugate was more effective than daunorubicin in all tested tumor models, which included P388 leukemia, Gross leukemia, and MS-2 sarcoma. nih.gov The antitumor activity of the daunorubicin-poly-L-aspartic acid conjugate was comparable to that of doxorubicin in leukemia models and demonstrated superior efficacy in the MS-2 solid tumor sarcoma model. nih.gov
| Compound | Tumor Model | Comparative Efficacy Outcome |
|---|---|---|
| Daunorubicin-poly-L-aspartic acid conjugate | P388 Leukemia | More effective than free Daunorubicin; Comparable to Doxorubicin |
| Gross Leukemia | More effective than free Daunorubicin | |
| MS-2 Sarcoma (Solid Tumor) | More effective than free Daunorubicin; Superior to Doxorubicin |
Another line of research utilized N-(trifluoroacetyl)-14-bromodaunorubicin to synthesize a series of adriamycin 14-thio ester analogues. nih.gov These compounds were evaluated for their in vitro growth inhibition against human-derived CCRF-CEM leukemic lymphocytes and in vivo antitumor activity against murine P388 leukemia. The study provided a direct comparison with their corresponding oxo ester analogues, which are known to be significantly biologically active. The results were stark: none of the N-(trifluoroacetyl)adriamycin 14-thio ester derivatives showed any significant activity either in vitro or in vivo. nih.gov
In the same study, adriamycin 14-thio esters (which were not N-trifluoroacetylated) were also prepared and evaluated. Some of these derivatives, specifically the thioacetate, thiovalerate, and thiobenzoate, demonstrated significant in vivo antitumor activity against P388 leukemia. nih.gov However, their efficacy did not match the curative effects observed with N-(trifluoroacetyl)adriamycin 14-valerate, a highly active DNA-nonbinding analogue, in the same tumor model. nih.gov This highlights the critical role that specific substitutions at the 14-position, enabled by the 14-bromo intermediate, play in determining the ultimate biological activity of the resulting anthracycline derivative.
| Compound Class | Specific Derivative Examples | Activity vs. P388 Leukemia | Comparison to Reference Compound |
|---|---|---|---|
| N-(trifluoroacetyl)adriamycin 14-thio esters | Thioacetate, Thiopropionate, Thiobutyrate, etc. | Inactive in vitro and in vivo | Corresponding oxo ester analogues are significantly active |
| Adriamycin 14-thio esters | Thioacetate, Thiovalerate, Thiobenzoate | Significant in vivo activity | Less active than N-(trifluoroacetyl)adriamycin 14-valerate |
These preclinical studies collectively underscore that while this compound itself is not a primary cytotoxic agent for direct comparison, its utility in synthetic chemistry allows for the creation of novel anthracyclines whose properties can be finely tuned. The resulting derivatives show a wide spectrum of activity, from being inert to possessing efficacy superior to the parent compounds in specific preclinical models.
Compound List
| Compound Name |
|---|
| This compound |
| Adriamycin (Doxorubicin) |
| Adriamycin 14-thiobenzoate |
| Adriamycin 14-thioacetate |
| Adriamycin 14-thiovalerate |
| Daunorubicin |
| Daunorubicin-poly-L-aspartic acid conjugate |
| Doxorubicin |
| N-(trifluoroacetyl)adriamycin 14-valerate |
| N-(trifluoroacetyl)-14-bromodaunorubicin |
Mechanisms of Resistance to 14 Bromodaunorubicin and Its Derivatives in Preclinical Contexts
Role of Drug Efflux Pumps (e.g., P-glycoprotein, ABC Transporters)
One of the most well-documented mechanisms of resistance to anthracyclines, including 14-bromodaunorubicin, is the increased expression and activity of ATP-binding cassette (ABC) transporters. ebi.ac.uknih.gov These membrane proteins function as efflux pumps, actively removing cytotoxic drugs from the cell, thereby reducing their intracellular concentration and limiting their therapeutic effect. mdpi.comacs.org
P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a prominent member of the ABC transporter superfamily and a key player in multidrug resistance (MDR). mdpi.comelectronicsandbooks.comnih.gov Overexpression of P-gp has been linked to resistance to a wide range of anticancer drugs, including doxorubicin (B1662922) and daunorubicin (B1662515), the parent compounds of this compound. mdpi.comnih.govnih.gov Another important ABC transporter implicated in anthracycline resistance is the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). nih.govnih.govunito.it The co-expression of multiple MDR proteins can have an additive effect, further decreasing intracellular drug accumulation. nih.gov
The general mechanism involves the transporter binding to the drug and, through ATP hydrolysis, undergoing a conformational change that results in the drug's expulsion from the cell. ebi.ac.ukfrontiersin.org This prevents the drug from reaching its intracellular targets, such as DNA and topoisomerase enzymes. Some studies have also pointed to the role of intracellular P-gp located in lysosomal membranes, which can sequester drugs like doxorubicin into lysosomes, preventing them from reaching the nucleus. nih.gov
The overexpression of drug efflux pumps like P-glycoprotein is often a result of gene amplification, where the number of copies of the gene encoding the transporter (e.g., the MDR1 gene for P-gp) increases within the cancer cell's genome. nih.gov This leads to an increased rate of transcription and translation, resulting in a higher density of the transporter protein in the cell membrane. This genetic alteration can occur as a de novo event or be acquired after exposure to chemotherapeutic agents.
Several strategies have been explored in preclinical models to circumvent resistance mediated by efflux pumps. One approach involves the co-administration of a chemosensitizer, a compound that inhibits the function of the efflux pump. nih.gov These inhibitors can work by competitively binding to the transporter or by interfering with its ATP-hydrolyzing activity.
Another strategy focuses on designing novel drug analogues that are not recognized as substrates by the efflux pumps or that can bypass the efflux mechanism. oaepublish.com This can involve modifying the chemical structure of the parent compound to alter its lipophilicity or other physicochemical properties that influence its interaction with the transporter.
The use of nanocarriers to deliver the drug is a promising approach to overcome efflux-mediated resistance. unito.it Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles, can protect it from being recognized and pumped out by P-glycoprotein. unito.it This allows for higher intracellular drug accumulation and enhanced cytotoxicity in resistant cells. unito.it
| Strategy | Description | Example |
| Chemosensitizers | Compounds that inhibit the function of efflux pumps, increasing intracellular drug concentration. | Co-administration of P-gp inhibitors with the primary drug. |
| Novel Analogues | Development of drug derivatives that are poor substrates for efflux pumps. | Modifying the chemical structure to alter drug-transporter interaction. |
| Nanocarriers | Encapsulating the drug in nanoparticles to bypass efflux mechanisms. | Use of solid lipid nanoparticles to deliver doxorubicin derivatives. unito.it |
Alterations in Topoisomerase Expression or Activity
Anthracyclines like daunorubicin and its derivatives exert their cytotoxic effects in part by inhibiting DNA topoisomerase II. nih.govnih.gov This enzyme is crucial for managing DNA topology during replication and transcription. frontiersin.org The drug stabilizes a covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. researchgate.netnih.gov
Resistance to topoisomerase II inhibitors can arise from both quantitative and qualitative changes in the enzyme. nih.govfrontiersin.org A decrease in the expression of topoisomerase IIα, the isoform primarily targeted by these drugs, can lead to a reduction in the number of drug-targetable complexes, thereby conferring resistance. frontiersin.org
Mutations in the gene encoding topoisomerase II can also lead to resistance. nih.gov These mutations can alter the drug-binding site or affect the enzyme's ability to form a stable complex with the drug and DNA, reducing the drug's efficacy. nih.gov Furthermore, post-translational modifications of topoisomerase II, such as phosphorylation, can modulate its activity and sensitivity to inhibitors. frontiersin.orgoaes.cc For instance, hyperphosphorylation of topoisomerase II has been observed in some etoposide-resistant cell lines. oaes.cc
DNA Repair Pathway Upregulation
The DNA damage induced by this compound and other anthracyclines, primarily double-strand breaks, triggers the cell's DNA damage response (DDR) and repair pathways. mdpi.comfrontiersin.orgnih.gov Upregulation of these repair mechanisms can counteract the drug's cytotoxic effects and contribute to resistance. frontiersin.orgnih.govnih.gov
Key pathways involved in repairing double-strand breaks include homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com Enhanced activity of these pathways can efficiently repair the DNA lesions caused by the drug, allowing the cancer cells to survive and proliferate. The proficiency of these repair systems can be a critical determinant of a tumor cell's sensitivity to DNA-damaging agents. mdpi.comnih.gov
Targeting these DNA repair pathways in combination with chemotherapy is being explored as a strategy to overcome resistance. frontiersin.orgnih.govmdpi.com By inhibiting key proteins in the DDR, such as ATM, ATR, and DNA-PK, it may be possible to sensitize resistant cells to the effects of drugs like this compound. mdpi.com
| DNA Repair Pathway | Function in Resistance |
| Homologous Recombination (HR) | Repairs double-strand breaks using a sister chromatid as a template. Upregulation can lead to increased repair of drug-induced DNA damage. mdpi.com |
| Non-Homologous End Joining (NHEJ) | Directly ligates broken DNA ends. Increased activity can contribute to the repair of double-strand breaks caused by anthracyclines. mdpi.com |
Development of Novel Analogues to Circumvent Resistance Mechanisms
A significant area of research focuses on the synthesis of new anthracycline analogues designed to overcome established resistance mechanisms. researchgate.netmdpi.com The goal is to create compounds that are either less susceptible to efflux by ABC transporters, retain activity against cells with altered topoisomerase II, or have different mechanisms of action. researchgate.net
Modifications at various positions of the anthracycline scaffold have been explored. For example, changes to the daunosamine (B1196630) sugar moiety or the aglycone part of the molecule can influence cellular uptake, efflux, and interaction with molecular targets. researchgate.netacs.org The development of compounds that are poor substrates for P-glycoprotein is a key strategy to combat multidrug resistance. researchgate.net
Some novel analogues have shown promise in preclinical studies by demonstrating high activity in multidrug-resistant cell lines. mdanderson.org For instance, Annamycin, a novel anthracycline, has been reported to circumvent multidrug resistance. mdanderson.org The synthesis of bis(thiaadriamycin) analogues from this compound represents another effort to create difunctional intercalating agents with potentially improved antitumor activity. huggingface.co Furthermore, conjugating doxorubicin with other molecules, such as nitric oxide donors, has been shown to revert multidrug resistance in some cancer cell models. unito.it The continuous development and evaluation of such novel derivatives are crucial for expanding the therapeutic options against resistant cancers. researchgate.netmdpi.com
Advanced Research in Drug Delivery Systems for 14 Bromodaunorubicin Analogues
Nanocarrier Formulations for Enhanced Specificity and Cellular Internalization
Nanocarriers offer a versatile platform for the delivery of chemotherapeutic agents. nih.gov By encapsulating drugs like 14-Bromodaunorubicin analogues, these systems can modify their biodistribution, increase their solubility, and provide a platform for targeted delivery. researchgate.net The development of nanomedicines, including those based on polymers, lipids, and prodrug self-assemblies, has shown potential for providing sustained drug release and reducing cytotoxicity. researchgate.net
Liposomal Encapsulation Studies
Liposomal encapsulation has been a clinically successful strategy for other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), leading to reduced cardiotoxicity and altered pharmacokinetic profiles. nih.gov These formulations consist of single or multiple lipid bilayers enclosing an aqueous core where the drug is encapsulated. While specific studies focusing solely on the liposomal encapsulation of this compound are not extensively reported in publicly available literature, the principles derived from studies with its parent compounds are highly relevant.
For instance, liposomal formulations of daunorubicin have been developed and studied extensively. nih.gov These systems can vary in size, lipid composition, and surface charge, all of which influence their stability and in vivo behavior. mdpi.com The encapsulation within liposomes can protect the drug from enzymatic degradation and rapid clearance, leading to a longer circulation half-life. nih.gov This prolonged circulation can enhance the accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Research on liposomal doxorubicin and daunorubicin has paved the way for potential future investigations into liposomal this compound to enhance its therapeutic properties. nih.govgoogle.com
Table 1: Characteristics of Representative Liposomal Anthracycline Formulations
| Formulation Name | Encapsulated Drug | Key Feature | Approved Indication(s) |
| Doxil®/Caelyx® | Doxorubicin | Pegylated (stealth) liposome | Kaposi's sarcoma, ovarian cancer, breast cancer |
| Myocet® | Doxorubicin | Non-pegylated liposome | Metastatic breast cancer (in combination) |
| DaunoXome® | Daunorubicin | Non-pegylated liposome | Advanced HIV-related Kaposi's sarcoma |
This table presents data for doxorubicin and daunorubicin as representative examples of liposomal anthracycline technology.
Polymeric Nanoparticles
Polymeric nanoparticles, made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been investigated as carriers for anthracyclines. researchgate.netsphinxsai.com These nanoparticles can encapsulate hydrophobic and hydrophilic drugs, offering controlled and sustained release profiles. researchgate.netrsc.org The surface of these particles can be functionalized with targeting ligands to further enhance their specificity for cancer cells. researchgate.net
Studies on daunorubicin-loaded PLGA nanoparticles have demonstrated their potential to improve oral bioavailability and provide controlled release. researchgate.net In one study, chitosan-coated PLGA nanoparticles were developed to enhance the oral absorption of daunorubicin. researchgate.net While direct research on this compound-loaded polymeric nanoparticles is limited, computational studies have explored the physicochemical properties of daunorubicin-PLGA conjugates, suggesting that conjugation with PLGA can increase the lipo-affinity of the drug, which may improve its biological activity. sphinxsai.com These findings provide a strong rationale for exploring PLGA-based nanoparticles for the delivery of this compound.
Solid Lipid Nanoparticles
Solid lipid nanoparticles (SLNs) have emerged as an alternative to polymeric nanoparticles and liposomes, combining the advantages of both systems. mdpi.comgre.ac.uk SLNs are composed of a solid lipid core matrix that can solubilize lipophilic molecules, and they are stabilized by surfactants. gre.ac.uk They have been shown to be well-tolerated and can be produced without the use of harsh organic solvents. mdpi.com
Research on SLNs for anthracycline delivery has shown promise in overcoming multidrug resistance. nih.gov For example, doxorubicin-loaded SLNs were found to be more effective than the free drug in resistant leukemia cells. nih.govmdpi.com The solid lipid matrix provides a controlled release of the encapsulated drug. mdpi.com While specific studies on this compound-loaded SLNs are not prominent, the successful encapsulation of a highly active doxorubicin-squalenoyl derivative in SLNs suggests the feasibility of this approach for other lipophilic anthracycline analogues. mdpi.com This research demonstrated that the SLNs were spherical, had a mean diameter of 300–400 nm, and achieved a high drug entrapment efficiency. mdpi.com
Table 2: Research Findings on Anthracycline-Loaded Solid Lipid Nanoparticles (SLNs)
| Anthracycline Analogue | Lipid Matrix | Key Finding | Reference Cell Line |
| Doxorubicin | Emulsifying wax | Overcame P-glycoprotein-mediated multidrug resistance in vitro. nih.gov | P388/ADR (leukemia) |
| Idarubicin (B193468) | Emulsifying wax | Less effective than free drug in Pgp-overexpressing models. nih.gov | HCT-15 (colon) |
| Doxorubicin-Squalenoyl Derivative | Behenic acid | High entrapment efficiency (85% w/w) and enhanced cytotoxicity in resistant cells. mdpi.com | A2780/Dx (ovarian) |
This table presents data for doxorubicin and idarubicin analogues as examples of SLN technology.
Prodrug Nanoassemblies (e.g., Squalenoyl Conjugates)
The "squalenoylation" approach involves the covalent conjugation of a drug molecule to squalene (B77637), a natural and biocompatible lipid. acs.org This creates an amphiphilic prodrug that can self-assemble into nanoparticles in an aqueous environment. acs.orgresearchgate.net This strategy offers high drug loading and has been shown to improve the therapeutic efficacy of various anticancer drugs. acs.orgcsmres.co.uk
Significantly, the synthesis of a squalenoyl conjugate of a this compound analogue has been reported. This was achieved through the substitution reaction of this compound with 1,1',2-trisnorsqualenic acid. amazonaws.com This demonstrates the direct applicability of this prodrug nanoassembly strategy to this compound. Studies on the closely related squalenoyl-doxorubicin (SQ-Dox) have shown that the resulting nanoparticles have an elongated shape, which contributes to their increased anticancer efficiency and decreased cardiotoxicity compared to free doxorubicin. acs.org The self-assembly is driven by the hydrophobic interactions of the squalene tail and the stacking and electrostatic interactions of the anthracycline head group. acs.org These findings suggest that this compound-squalenoyl nanoassemblies could be a highly promising delivery system.
Ligand-Mediated Targeting Strategies
To further enhance the specificity of nanocarriers, their surfaces can be decorated with targeting ligands that bind to receptors overexpressed on cancer cells. ijper.orgdovepress.com This active targeting approach aims to increase the concentration of the drug at the tumor site, thereby improving efficacy and reducing systemic toxicity. mdpi.comnih.gov
Receptor-Mediated Endocytosis Augmentation
Ligand-mediated targeting facilitates the internalization of the nanocarrier into cancer cells through a process called receptor-mediated endocytosis. spandidos-publications.complos.org Upon binding of the ligand to its specific receptor on the cell surface, the cell membrane engulfs the nanocarrier, forming an endosome that transports the payload into the cell. spandidos-publications.com This mechanism can bypass efflux pumps that contribute to multidrug resistance. mdpi.com
Various ligands have been explored for targeting anthracycline-loaded nanocarriers, including peptides, antibodies, and small molecules. nih.gov For instance, gonadotropin-releasing hormone (GnRH) analogues have been used to target GnRH receptors that are overexpressed on several cancer types. spandidos-publications.comresearchgate.net Conjugates of daunorubicin with GnRH-III have been shown to be internalized via receptor-mediated endocytosis, leading to a cytotoxic effect. spandidos-publications.comresearchgate.net Similarly, transferrin has been used as a targeting ligand for daunorubicin-loaded polymeric nanoparticles, exploiting the overexpression of transferrin receptors on malignant cells. nih.gov While these strategies have not been specifically reported for this compound, the principles are directly transferable and represent a viable strategy for enhancing its tumor-specific delivery and cellular uptake. mdpi.com
Microenvironment-Responsive Release Systems
The development of drug delivery systems for analogues derived from this compound has increasingly focused on strategies that respond to the unique conditions of the tumor microenvironment (TME). These "smart" systems are designed to remain stable in systemic circulation and release their therapeutic payload specifically at the tumor site, thereby enhancing efficacy and reducing off-target toxicity. nih.gov The TME is characterized by several distinct features, such as acidic pH, hypoxia, elevated levels of certain enzymes, and a higher concentration of reactive oxygen species (ROS), which can be exploited as triggers for drug release. nih.govthno.orgnih.gov
Researchers have engineered various delivery platforms for anthracycline derivatives that incorporate environment-sensitive chemical linkages. Common strategies include:
pH-Responsive Systems : The extracellular environment of solid tumors is typically more acidic (pH 6.5-6.9) than normal tissues and blood (pH 7.4). thno.org Delivery systems can be designed with acid-labile linkers, such as hydrazones, that cleave and release the drug in this acidic milieu. thno.org Nanoparticles with pH-sensitive polymers can also undergo conformational changes, swelling, or disassembly to release their cargo. For instance, polymers containing carboxylic acid groups can become protonated at lower pH, leading to system destabilization and drug release. mdpi.com
Enzyme-Responsive Systems : The TME often shows overexpression of specific enzymes, such as matrix metalloproteinases (MMPs) and cathepsins. mdpi.com Peptide-drug conjugates can be designed with linker sequences that are specific substrates for these enzymes. For example, a doxorubicin prodrug was developed with a peptide substrate for prostate-specific antigen (PSA), allowing for targeted release in prostate cancer cells. researchgate.net This approach ensures that the active drug is liberated predominantly at the site of enzymatic activity.
Redox-Responsive Systems : Cancer cells exhibit elevated levels of glutathione (B108866) (GSH), creating a highly reductive intracellular environment compared to the extracellular space. mdpi.com This redox potential difference is a common trigger for drug release. Delivery systems incorporating disulfide bonds can be cleaved by GSH inside the cancer cells, leading to the rapid release of the conjugated drug. mdpi.com
ROS-Responsive Systems : The concentration of reactive oxygen species (ROS) is often higher in the TME due to metabolic abnormalities and inflammation. nih.gov ROS-sensitive linkers, such as thioketals, can be integrated into nanomedicines. nih.gov When these delivery systems accumulate at the tumor site, the elevated ROS levels trigger the cleavage of the linker and subsequent release of the therapeutic agent, as demonstrated with doxorubicin-containing nanomedicines. nih.gov
One notable example involves the use of this compound as a precursor to create doxorubicin-polymer conjugates. nih.gov In a polyrotaxane-based system, daunorubicin was conjugated to the polymer via a hydrolyzable ester linkage, which is susceptible to cleavage under physiological or tumoral conditions to release doxorubicin. nih.gov Another advanced system involved squalenoylated doxorubicin (SQ-Dox), synthesized from this compound, which self-assembles into nanoassemblies (NAs). pnas.orgmdpi.com While not explicitly designed for a specific microenvironment trigger, its release is governed by the gradual hydrolysis of the ester bond linking doxorubicin to the squalene moiety. pnas.org
In Vitro and In Vivo (Non-human) Characterization of Delivery System Performance
The efficacy of drug delivery systems developed from this compound analogues is rigorously evaluated through a combination of in vitro and in vivo (non-human) studies. These characterizations are essential to understand the system's behavior, therapeutic potential, and mechanisms of action before any potential clinical application. nih.govmdpi.com
In vitro assessments typically involve cell culture models to examine aspects like drug release kinetics, cellular uptake, and cytotoxicity against cancer cell lines. nih.gov For example, the release of doxorubicin from polyrotaxane-doxorubicin (PR-DOX) conjugates was studied in a phosphate (B84403) buffer at pH 7.4 to simulate physiological conditions. nih.gov These studies confirmed a sustained release profile, with approximately 50% of the drug released over 30 hours. nih.gov
Cellular Uptake Kinetics and Pathways
Understanding how a drug delivery system enters cancer cells is crucial for optimizing its design. Cellular uptake kinetics and the pathways of internalization are investigated using techniques like fluorescence microscopy and flow cytometry. pnas.orgnih.gov
Studies on SQ-Dox NAs in human pancreatic carcinoma cells (MiaPaCa-2) revealed significantly faster and greater cellular penetration compared to free doxorubicin. pnas.org Fluorescence microscopy showed that SQ-Dox NAs were rapidly localized within the cell cytoplasm and nucleus as early as 5 minutes post-incubation. pnas.org After 4 hours, the uptake of SQ-Dox NAs was three times higher than that of the free drug. pnas.org
The primary pathway for the internalization of many nanoparticle-based delivery systems is endocytosis. pnas.org This was investigated for SQ-Dox NAs by comparing drug uptake at 37 °C (when active transport like endocytosis occurs) versus 4 °C (when such processes are inhibited). The uptake of SQ-Dox NAs was significantly reduced at the lower temperature, confirming that endocytosis is the major pathway for its cellular entry. pnas.org In contrast, the uptake of free doxorubicin, which primarily enters cells via passive diffusion, was less affected by temperature. pnas.org
| Time Point | Observation for SQ-Dox NAs | Observation for Free Doxorubicin | Primary Location |
|---|---|---|---|
| 5 min | Rapid localization | Minimal uptake | Cytoplasm and Nucleus (SQ-Dox NAs) |
| 4 hr | ~3-fold higher uptake than free Dox | Lower uptake | Primarily Cytoplasm (SQ-Dox NAs) |
| 24 hr | Intense signal | Intense signal | Primarily Nucleus (Both) |
Intracellular Release Mechanisms
Once the delivery system is internalized by the cancer cell, the active drug must be released from the carrier to exert its cytotoxic effect. The release mechanism is intrinsically linked to the chemical design of the conjugate. For analogues derived from this compound, the most common strategy involves the formation of an ester linkage at the C-14 position. nih.govpnas.org
This ester bond is designed to be susceptible to hydrolysis within the cell. The intracellular environment, particularly within endosomes and lysosomes, which have a lower pH and contain various hydrolytic enzymes, can facilitate the cleavage of this bond. pnas.org For example, in the case of PR-DOX conjugates, doxorubicin is liberated through the hydrolysis of the ester linkage connecting it to the polyrotaxane carrier. nih.gov Similarly, for SQ-Dox NAs, it is thought that after internalization via endocytosis, the nanoassemblies are trafficked to early endosomes. The acidic environment and enzymatic activity likely contribute to the hydrolysis of the ester bond, releasing doxorubicin from the squalene moiety. pnas.org This released doxorubicin can then diffuse from the endo-lysosomal compartments into the cytoplasm and subsequently translocate to the nucleus to intercalate with DNA, its primary mechanism of action. pnas.org
In some advanced systems, release can be triggered by specific enzymes that are highly active within the cell. For instance, prodrugs designed with peptide linkers cleaved by intracellular proteases like cathepsins would release their payload following enzymatic action. researchgate.net This ensures that the drug is activated only after reaching its intracellular target compartment.
Analytical and Spectroscopic Characterization of 14 Bromodaunorubicin and Its Interactions
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of complex organic molecules like 14-Bromodaunorubicin. By probing how the molecule interacts with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity. wikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound. wikipedia.org It provides information on the chemical environment of individual atoms, particularly protons (¹H NMR) and carbon-13 atoms (¹³C NMR). wikipedia.org In the analysis of this compound, NMR spectra are used to confirm the integrity of the daunorubicin (B1662515) core structure and to verify the successful bromination at the C-14 position. diva-portal.org
The chemical shift (δ) of each nucleus in the NMR spectrum is sensitive to its local electronic environment. uci.edu For instance, the introduction of the bromine atom at the C-14 position causes a characteristic downfield shift for the adjacent protons compared to the parent compound, daunorubicin. Researchers have reported the use of NMR to confirm the structure, with spectra calibrated against the residual peak of the solvent used for the analysis. diva-portal.orgamazonaws.com The area under each signal in a ¹H NMR spectrum is proportional to the number of protons it represents, while spin-spin splitting patterns reveal information about neighboring, non-equivalent protons. uci.edu
| Spin-Spin Splitting | Provides information about the number of non-equivalent protons on adjacent carbons (n+1 rule). uci.edu | Helps to establish the connectivity between different proton environments within the molecule's framework. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For this compound, high-resolution mass spectrometry (HR-MS) is often used to confirm its elemental composition with high accuracy. diva-portal.org The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
In specific research applications, such as pharmacokinetic studies, isotopically labeled versions of this compound (e.g., with ¹⁴C) are used. ontosight.ai Accelerator mass spectrometry (AMS) can then be employed to trace the compound's distribution and metabolism in biological systems at very low concentrations. ontosight.ai Mass spectrometric analysis has also been applied to derivatives of this compound, demonstrating its utility in characterizing products from subsequent synthetic modifications. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₇H₂₈BrNO₁₀ | Defines the elemental composition. epa.gov |
| Average Mass | 606.422 g/mol | Represents the weighted average mass of all isotopic variants. epa.gov |
| Monoisotopic Mass | 605.089659 g/mol | Represents the mass of the molecule with the most abundant isotopes; crucial for high-resolution mass spectrometry. epa.gov |
The primary mechanism of action for anthracyclines involves their interaction with DNA. ontosight.ai UV-Visible and fluorescence spectroscopy are fundamental techniques to study and quantify these binding events in vitro. nih.govmdpi.com
UV-Visible absorption spectroscopy monitors changes in the electronic absorption of DNA upon the addition of a binding agent like this compound. nih.gov The intercalation of the planar aromatic core of the molecule between DNA base pairs typically leads to a decrease in absorbance intensity (hypochromism) and a slight red shift in the wavelength of maximum absorbance (bathochromic shift). nih.govmdpi.com These spectral changes can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.com
Fluorescence spectroscopy is another sensitive method for studying DNA binding. nih.gov Many DNA-binding compounds are fluorescent, and their quantum yield, emission wavelength, and polarization can change upon binding to DNA. Alternatively, a competitive binding assay can be performed using a fluorescent DNA probe like ethidium (B1194527) bromide or DAPI. nih.gov The displacement of the probe by this compound results in a quenching of the probe's fluorescence, which can be monitored to determine binding affinity. nih.gov
Table 3: Principles of Spectroscopic DNA Binding Assays
| Technique | Principle | Observation | Inferred Parameter |
|---|---|---|---|
| UV-Visible Spectroscopy | The absorption spectrum of DNA is perturbed by the binding of a ligand. mdpi.com | Hypochromism (decreased absorbance) and bathochromic shift (red shift). nih.gov | Binding constant (Kb), binding site size. mdpi.comiapchem.org |
| Fluorescence Spectroscopy | Changes in the fluorescence properties of the ligand or a displaced probe upon DNA binding. plos.org | Quenching or enhancement of fluorescence intensity; shifts in emission wavelength. | Binding affinity, binding mode (intercalation vs. groove binding). nih.gov |
Chromatographic Methods for Purity and Quantitative Analysis
Chromatography is essential for both the purification of this compound after synthesis and for the assessment of its purity. In preparative applications, column chromatography, often using silica (B1680970) gel as the stationary phase, is employed to isolate the desired product from reaction byproducts and unreacted starting materials. amazonaws.comunito.it
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. clearsynth.com HPLC provides a quantitative measure of purity by separating the main compound from any impurities. A UV-Vis detector is typically used, set to a wavelength where the anthracycline chromophore absorbs strongly. Commercial standards for this compound hydrobromide salt specify a purity of greater than 75% as determined by HPLC. clearsynth.com Peak purity analysis, which involves comparing spectra across a single chromatographic peak, can be used to increase confidence that a peak corresponds to a single compound. elementlabsolutions.com
Advanced Spectroscopic Methods for Mechanistic Studies
Beyond initial structural confirmation and binding assays, advanced spectroscopic methods are used to probe the detailed mechanisms of action, particularly the interactions with protein targets.
The biological activity of this compound is linked to its ability to intercalate into DNA and inhibit the enzyme topoisomerase II. ontosight.ai Understanding the interaction between the drug and its protein target is crucial. Several advanced methods can be applied for this purpose.
Native mass spectrometry allows for the study of intact protein-ligand complexes under non-denaturing conditions. nih.gov By analyzing the mass of the complex, it is possible to determine the stoichiometry of the binding. Competition experiments, where multiple ligands compete for the protein's binding site, can be used to determine relative binding affinities and dissociation constants (KD). nih.gov
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) provides information about the location of the binding site and any conformational changes in the protein upon ligand binding. nih.gov The protein is exposed to a deuterated solvent, and the rate at which backbone amide hydrogens exchange with deuterium is measured by MS. Regions of the protein that are involved in ligand binding or undergo a conformational change will show altered exchange rates. nih.gov
Fluorescence-based techniques, such as Fluorescence Resonance Energy Transfer (FRET), can also be designed to study protein-ligand interactions in real-time. nih.gov These assays are homogeneous and can be adapted for high-throughput screening of potential drug candidates. nih.gov Computational modeling and docking studies are also frequently used to visualize and analyze potential binding modes at an atomic level. core.ac.ukunpad.ac.id
Table 4: Spectroscopic Techniques for Protein-Ligand Interaction Analysis
| Technique | Principle | Information Gained |
|---|---|---|
| Native Mass Spectrometry | Mass analysis of intact, non-covalent protein-ligand complexes. nih.gov | Binding stoichiometry, dissociation constant (KD). nih.gov |
| HDX-Mass Spectrometry | Measures the rate of deuterium exchange of protein backbone hydrogens. nih.gov | Ligand binding site identification, protein conformational dynamics. nih.gov |
| Fluorescence Assays (e.g., FRET) | Measures proximity-dependent energy transfer between fluorescent labels on the protein and/or ligand. nih.gov | Real-time binding kinetics, quantification of binding. nih.gov |
DNA-Compound Complex Characterization
The interaction of this compound with deoxyribonucleic acid (DNA) is a critical aspect of its mechanism of action, mirroring the behavior of its parent compound, daunorubicin. The formation of the this compound-DNA complex is characterized by a combination of intercalation, where the planar anthraquinone (B42736) chromophore inserts between the base pairs of the DNA double helix, and electrostatic interactions involving the amino sugar moiety in the DNA's minor groove. The characterization of this complex relies on a suite of analytical and spectroscopic techniques that provide insight into the binding mode, affinity, and structural consequences of the interaction. Due to the limited direct research on the this compound-DNA complex, much of the characterization data is inferred from extensive studies on daunorubicin.
Spectroscopic Analysis of the DNA-Compound Complex
Spectroscopic methods are invaluable for probing the non-covalent interactions between small molecules and macromolecules like DNA.
UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental for monitoring the binding of this compound to DNA. The electronic absorption spectrum of the compound is sensitive to its environment. Upon intercalation into the DNA helix, changes in the absorption spectrum, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the maximum absorption wavelength (λmax), are typically observed. researchgate.netnih.gov These spectral changes are indicative of the stacking interactions between the anthracycline's chromophore and the DNA base pairs. researchgate.net For the parent compound daunorubicin, titration with calf thymus DNA results in significant hypochromism in the visible region (around 480-495 nm), confirming the intercalation binding mode. researchgate.netacs.org The binding constant (K_b) for this interaction can be calculated from the changes in absorbance.
Fluorescence Spectroscopy : Anthracyclines like daunorubicin are intrinsically fluorescent. This fluorescence is highly sensitive to the local environment and is significantly quenched upon intercalation into the DNA double helix. oup.comatto-tec.com The quenching occurs because the close proximity to DNA base pairs provides a non-radiative decay pathway for the excited state. nih.gov By monitoring the decrease in fluorescence intensity of this compound upon incremental addition of DNA, one can determine the binding affinity. researchgate.netresearchgate.net The Stern-Volmer equation can be applied to analyze the quenching data to determine quenching constants. researchgate.netnih.gov Studies on daunorubicin have shown that its fluorescence is almost completely quenched when bound to DNA, and this property is frequently used to calculate binding constants. oup.comresearchgate.net
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is exceptionally sensitive to the chiral structure of macromolecules. nih.govmdpi.com B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to helicity). mdpi.comresearchgate.net The binding of a ligand like this compound can perturb the DNA structure, leading to changes in these CD bands. researchgate.netresearchgate.net Intercalation typically causes significant alterations in the DNA's CD spectrum. nih.gov Furthermore, while the drug itself may be chiral, its binding within the chiral DNA environment can induce a new CD signal in the region of the drug's absorption (the visible region for anthracyclines). nih.gov This induced CD signal provides direct evidence of the drug's binding and can offer insights into the geometry of the complex. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides high-resolution structural information on drug-DNA complexes in solution. nih.gov By using 1D and 2D NMR techniques, it is possible to observe changes in the chemical shifts of both the drug and the DNA protons upon complex formation. nih.govlibretexts.org These chemical shift perturbations can identify the specific protons involved in the interaction, mapping the binding site at an atomic level. nih.gov For instance, upfield shifts of the drug's aromatic protons are consistent with intercalation between DNA base pairs due to ring current effects. While specific NMR data for the this compound-DNA complex is not readily available, this technique remains a powerful tool for elucidating the precise binding orientation and intermolecular contacts in similar anthracycline-DNA adducts. nih.gov
Thermodynamic Characterization
The driving forces behind the formation of the this compound-DNA complex can be understood by examining the thermodynamic parameters of the binding reaction. Isothermal Titration Calorimetry (ITC) is a direct method to measure the heat changes associated with binding, allowing for the determination of the binding constant (K_b), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. cnrs.fraimspress.com
Thermodynamic studies on the parent compound, daunorubicin, reveal that its interaction with DNA is complex and sensitive to the specific DNA sequence. nih.gov The binding can be driven by favorable enthalpy, favorable entropy, or a combination of both, depending on the conditions. cnrs.frnih.gov A negative enthalpy change (ΔH < 0) typically points to the formation of hydrogen bonds and van der Waals interactions, while a positive entropy change (ΔS > 0) is often associated with the release of counter-ions and water molecules from the DNA surface (hydrophobic effect). pharmainfo.in Enthalpy-entropy compensation is a common feature in these interactions. nih.gov This detailed thermodynamic profile provides a deeper understanding of the molecular forces stabilizing the drug-DNA complex. cnrs.fruni-heidelberg.de
Data Tables
The following tables summarize typical binding and thermodynamic parameters for the interaction of the parent compound, Daunorubicin, with DNA, which serve as a reference for the expected behavior of this compound.
Table 1: Spectroscopic and Binding Parameters for Daunorubicin-DNA Interaction
| Technique | Parameter | Observed Value/Effect | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Spectral Shift | Hypochromism & Bathochromic (Red) Shift (~480-495 nm) | researchgate.netacs.org |
| UV-Vis Spectroscopy | Binding Constant (K_b) | 0.10 - 0.12 x 10⁶ M⁻¹ | nih.gov |
| Fluorescence Spectroscopy | Fluorescence Change | Significant Quenching | oup.comnih.govresearchgate.net |
| Fluorescence Spectroscopy | Binding Constant (K_b) | 7.8 x 10⁴ L·mol⁻¹ | researchgate.net |
| Circular Dichroism | DNA Conformation | Perturbation of B-form DNA signal; Induced CD in visible region | nih.govnih.gov |
Table 2: Thermodynamic Parameters for Daunorubicin-DNA Interaction at 25°C
| DNA Sequence | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|
| General (Calf Thymus DNA) | -8.9 to -9.3 | -6.5 | -2.4 to -2.8 | cnrs.fr |
| poly(dG-dC)·poly(dG-dC) | -10.76 | -10.76 | 0.00 | nih.gov |
| poly(dA-dT)·poly(dA-dT) | -8.35 | -0.08 | -8.27 | nih.gov |
| poly(dI-dC)·poly(dI-dC) | -10.42 | -10.35 | -0.07 | nih.gov |
Table of Compounds
Future Directions and Research Gaps in 14 Bromodaunorubicin Research
Exploration of Novel Derivatization Pathways and Functionalizations
The bromine atom at the C-14 position of 14-bromodaunorubicin offers a versatile handle for a wide array of chemical modifications. researchgate.netpnas.org Future research should focus on exploring novel derivatization pathways to generate new analogs with improved pharmacological profiles.
Key areas for exploration include:
Nucleophilic Displacement Reactions: While reactions with various nucleophiles are known, a systematic exploration of a broader range of functional groups could yield novel compounds. pnas.orgdiva-portal.org For instance, the synthesis of 14-O-acyl derivatives and benzoic acid ester derivatives has been reported, but the full potential of this approach remains to be tapped. diva-portal.orgacs.org
Carbon-Carbon Bond Formation: Developing new methodologies for C-C bond formation at the C-14 position could lead to the synthesis of analogs with unique structural motifs and potentially altered biological activities.
Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could enable the introduction of diverse aryl, heteroaryl, or alkynyl moieties, significantly expanding the chemical space of daunorubicin (B1662515) analogs.
Enzymatic Strategies: The use of enzymes to catalyze site-specific modifications of this compound could offer a green and efficient alternative to traditional chemical methods, potentially leading to the synthesis of novel drug-saccharide conjugates. researchgate.net
A significant research gap exists in the comprehensive characterization of the structure-activity relationships (SAR) of these new derivatives. Systematic biological evaluation of newly synthesized compounds is crucial to identify candidates with enhanced efficacy and reduced toxicity.
Deeper Elucidation of Epigenetic and Transcriptomic Modulations
The influence of this compound and its derivatives on the epigenetic and transcriptomic landscape of cancer cells is a largely unexplored area with significant potential. Epigenetic modulators can influence gene expression without altering the DNA sequence itself, and this is a promising area for cancer therapy. durect.commdpi.comnih.gov
Future research should aim to:
Investigate Histone Modifications: Studies are needed to determine if this compound or its derivatives can influence the activity of histone acetyltransferases (HATs) or histone deacetylases (HDACs), which are key regulators of chromatin structure and gene expression. nih.gov Changes in histone modification patterns, such as the acetylation of histone H3 at lysine (B10760008) 9 or 14, can activate or repress gene transcription. frontiersin.org
Analyze DNA Methylation Patterns: The effect of these compounds on DNA methyltransferases (DNMTs) and the resulting changes in DNA methylation patterns should be investigated. durect.com DNA hypermethylation is a known epigenetic alteration associated with various diseases. durect.com
Conduct Transcriptome-Wide Analyses: High-throughput sequencing techniques, such as RNA-Seq, should be employed to obtain a global view of the transcriptomic changes induced by this compound and its analogs in cancer cells. plos.orgnih.gov This can help identify key signaling pathways and cellular processes that are modulated by these compounds. nih.govbiorxiv.org
Understanding these molecular mechanisms will provide valuable insights into the drug's mode of action and may reveal novel therapeutic targets.
Development of Predictive Computational Models for SAR and Drug-Target Interactions
Computational modeling is an indispensable tool in modern drug discovery, offering a way to predict the properties and interactions of chemical compounds, thereby saving time and resources. nih.govmdpi.com
Future efforts in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of novel this compound derivatives based on their physicochemical properties. mdpi.com These models can guide the design of new compounds with improved therapeutic indices.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict and analyze the binding modes of this compound derivatives with their biological targets, such as DNA and topoisomerase II. nih.govdokumen.pub This can provide insights into the molecular basis of their activity and help in the rational design of more potent inhibitors.
Machine Learning and Deep Learning Approaches: Integrating large-scale biological data with advanced machine learning and deep learning algorithms can help in predicting drug-target interactions and identifying potential off-target effects. frontiersin.orgd-nb.infoarxiv.org
The development of accurate and predictive computational models will accelerate the discovery and optimization of new drug candidates derived from this compound.
Integration with Advanced In Vitro High-Throughput Screening Platforms
High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid testing of large numbers of compounds. bmglabtech.com
Future research should leverage HTS platforms to:
Screen Large Compound Libraries: Systematically screen libraries of this compound derivatives against a panel of cancer cell lines to identify "hits" with potent and selective anticancer activity. bmglabtech.com
Develop Phenotypic Screens: Move beyond target-based screening and develop phenotypic assays that can identify compounds that induce a desired cellular phenotype, such as apoptosis or cell cycle arrest, without prior knowledge of the specific molecular target.
Utilize 3D Cell Culture Models: Employ more physiologically relevant 3D cell culture models, such as spheroids or organoids, in HTS campaigns to better predict the in vivo efficacy of new compounds.
The integration of advanced HTS platforms will enable the efficient identification of promising lead compounds for further preclinical development.
Investigation of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Models
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy.
Future preclinical studies should investigate the efficacy of this compound and its derivatives in combination with:
Other Chemotherapeutic Agents: Studies have shown that combining anthracyclines with other drugs can lead to improved tumor growth inhibition. dokumen.pub
Targeted Therapies: Exploring combinations with drugs that target specific signaling pathways known to be dysregulated in cancer, such as inhibitors of receptor tyrosine kinases or signal transduction pathways.
Immunotherapies: Investigating the potential of these compounds to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. mdanderson.org
Well-designed preclinical studies using relevant animal models are essential to evaluate the synergistic or additive effects of these combination therapies and to identify promising strategies for clinical translation. nih.gov
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of 14-bromodaunorubicin?
The synthesis involves three steps: (1) ketalization of daunorubicin to form daunorubicin-13-dimethylketal, (2) bromination at the C-14 position to yield this compound-13-dimethylketal, and (3) hydrolysis to remove the ketal protecting group, resulting in this compound. The final step may include treatment with sodium diethoxyacetate in refluxing acetone to stabilize the product .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming bromination at C-14 and structural integrity. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be used to assess purity and molecular weight. For nanoassemblies derived from this compound, dynamic light scattering (DLS) and transmission electron microscopy (TEM) are recommended to evaluate size and morphology .
Q. How is this compound utilized in drug delivery systems, and what advantages does it offer?
The compound serves as a precursor in squalenoylated nanoassemblies for targeted anticancer delivery. Its C-14 bromine allows esterification with squalenoic acid, enabling spontaneous formation of nanoparticles in aqueous solutions. These nanoassemblies exhibit prolonged systemic circulation and reduced cardiotoxicity compared to native doxorubicin .
Q. What methodologies ensure the purity and reproducibility of this compound in experimental workflows?
Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent ratios) during bromination and hydrolysis. Purity should be validated via HPLC (>95% purity threshold) and elemental analysis. For nanoassembly preparation, organic solvent removal (e.g., tetrahydrofuran evaporation) must be meticulously monitored to avoid residual impurities .
Advanced Research Questions
Q. How can bromination efficiency at C-14 be optimized while minimizing side reactions?
Bromination parameters (e.g., reagent stoichiometry, solvent polarity, and reaction time) must be systematically tested. For example, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C can enhance selectivity. Post-reaction quenching and intermediate purification via column chromatography are critical to isolate the desired product .
Q. What advanced characterization methods are required to validate the stability of this compound-derived nanoassemblies?
Stability studies should include:
- In vitro release kinetics under physiological pH (e.g., phosphate-buffered saline at pH 7.4).
- Cryo-TEM to monitor structural integrity over time.
- Differential scanning calorimetry (DSC) to assess thermal stability and drug loading efficiency .
Q. How does this compound facilitate prodrug design, and what analytical challenges arise in confirming conjugation?
The bromine atom at C-14 enables nucleophilic displacement reactions with polyhydroxylated spacers or disaccharides. Challenges include verifying conjugation sites and avoiding hydrolysis during purification. Matrix-assisted laser desorption/ionization (MALDI-TOF) MS and 2D NMR (e.g., HSQC, HMBC) are indispensable for structural confirmation .
Q. How should researchers address contradictory data in studies involving this compound’s pharmacokinetic profiles?
Contradictions (e.g., varying bioavailability in animal models) require:
Q. What considerations are critical when designing pharmacoepidemiological studies to assess this compound’s long-term effects?
Studies must:
- Define clear inclusion/exclusion criteria to reduce confounding (e.g., prior anthracycline exposure).
- Use real-world data (RWD) from multiple registries to enhance generalizability.
- Incorporate graphical timelines to clarify follow-up periods and outcome assessments .
Which frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Breast cancer cell lines (MCF-7).
- Intervention: this compound nanoassemblies.
- Comparison: Native doxorubicin.
- Outcome: Cytotoxicity reduction in cardiomyocytes .
Methodological Guidance
- Synthesis Optimization : Use fractional factorial designs to test reaction variables (e.g., brominating agents, solvents) .
- Data Presentation : Avoid overcrowded figures; prioritize clarity in structural diagrams and pharmacokinetic curves .
- Ethical Compliance : Secure IRB approval for studies involving human-derived samples, emphasizing rationale and risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
